molecular formula C4H7NO2 B036884 Diacetamide CAS No. 625-77-4

Diacetamide

Cat. No.: B036884
CAS No.: 625-77-4
M. Wt: 101.1 g/mol
InChI Key: ZSBDPRIWBYHIAF-UHFFFAOYSA-N
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Description

Diacetamide is an organic compound with the chemical formula C4H7NO2. It is a colorless crystalline solid that decomposes at certain temperatures and pressures. This compound is a high boiling point solvent, soluble in water, ethanol, and ether solvents. It has an ester odor and is easily decomposed in a humid environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diacetamide can be synthesized through the reaction of ethanolamine and acetic anhydride. This reaction produces this compound and ammonium sulfate as a by-product . Another method involves the use of a copper oxide catalyst in an amide exchange reaction .

Industrial Production Methods: In industrial settings, this compound is primarily produced through the reaction of ethanolamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the purity and yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Diacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

N-acetylacetamide
Source PubChem
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InChI

InChI=1S/C4H7NO2/c1-3(6)5-4(2)7/h1-2H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBDPRIWBYHIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10211549
Record name Diacetamide
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Molecular Weight

101.10 g/mol
Source PubChem
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CAS No.

625-77-4
Record name N-Acetylacetamide
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Record name Diacetamide
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Record name DIACETAMIDE
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Record name Diacetamide
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Record name Diacetamide
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Q & A

Q1: What is the molecular formula and weight of diacetamide?

A1: this compound has the molecular formula C4H7NO2 and a molecular weight of 101.10 g/mol. [, ]

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Infrared (IR) spectroscopy is widely employed to characterize this compound, particularly to study its different conformers. [, , , , ] Nuclear magnetic resonance (NMR) spectroscopy, both in solution (1H, 13C) and solid-state (13C), is also utilized to analyze this compound and its derivatives. [, ] X-ray diffraction is crucial for determining the crystal structures of this compound and its complexes. [, ]

Q3: What are the characteristic vibrational bands of this compound?

A3: Key vibrational bands in the IR spectrum of this compound include the N–H stretching vibration, significantly affected by halogen substitution in complexes, and the N–H out-of-plane vibration. [] Additionally, the vibrational modes associated with characteristic imide frequencies provide insights into the molecule's behavior. []

Q4: How many crystal forms of this compound exist and how are they differentiated?

A4: Two crystal forms of this compound have been identified: form A and form B. These forms exhibit distinct infrared spectra due to rotational isomerism. [] The unstable form B is suggested to adopt a trans-trans planar structure of the –CONHCO– group. []

Q5: Can this compound isomerize in the solid state?

A5: Yes, this compound can undergo polymorphic transformation in the solid state. Calculations suggest a possible pathway for the transformation of trans-trans solid this compound into its trans-cis form, with relatively low energy barriers. [, ]

Q6: How do N-substituents influence the reactivity of this compound?

A6: N-aryldiacetamides are less reactive than unsubstituted this compound in gas-phase elimination reactions. This difference is attributed to the resonance stabilization of the lone pair of electrons on the nitrogen atom with either the carbonyl oxygen atoms or the aromatic ring. []

Q7: How does the conformation of this compound affect its protonation?

A7: Theoretical calculations predict that protonation of this compound is favored at the cis position with respect to the nitrogen atom due to a greater attractive potential. While the cis-trans conformer is most stable for unprotonated diacetamides, the trans-trans conformer is preferred upon protonation. []

Q8: What types of metal ions can this compound and its derivatives complex with?

A8: this compound and its derivatives exhibit complexation with various metal ions, including lanthanides (Ln3+) [], alkali metals like sodium (Na+) [], alkaline earth metals like magnesium (Mg2+) [], transition metals like zinc (Zn2+), nickel (Ni2+) [], copper (Cu2+) [, ], and actinides like uranium (U6+) [, , ], neptunium (Np5+) [, ].

Q9: How does the structure of this compound derivatives affect their complexation strength with metal ions?

A9: The complexation strength of this compound derivatives with metal ions is influenced by several factors:

  • Basicity of the amine nitrogen: Derivatives with electron-withdrawing groups, like CF3 in 2,2'-(trifluoroazanediyl)bis(N,N'-dimethylacetamide) (CF3ABDMA), exhibit weaker complexation due to the reduced basicity of the nitrogen. []
  • "Effective" charge of the metal ion: Complexation strength generally follows the order UO22+ > Nd3+ > NpO2+, consistent with the effective charges of these ions. []
  • Flexibility and denticity: The flexibility and denticity of the ligand can influence its ability to adopt favorable conformations for metal binding. [, ]

Q10: What are the potential applications of this compound derivatives in separation science?

A10: Derivatives like imino this compound styrene divinyl benzene (IDAA SDVB) resin show promise in separating molybdenum (Mo) from irradiated uranium–aluminium alloy. [] This resin exhibits high selectivity for Mo, even in the presence of other ions like iodine. [] Similarly, IDAA SDVB resin can effectively separate palladium (Pd) from simulated high level liquid waste (HLLW). []

Q11: How have computational methods been used to study this compound?

A11: Computational chemistry plays a vital role in understanding this compound:

  • Conformation and energetics: Ab initio calculations, such as HF/6-31G and MP2/6-31G, help determine stable conformers, hydrogen bond interactions, and relative energies of this compound and its complexes with molecules like water and methanol. [, , ]
  • Polymorphic transformations: Empirical atom-atom potential methods combined with ab initio calculations provide insights into possible reaction pathways and energy barriers involved in the solid-state transformation of this compound polymorphs. []
  • Electronic structure and properties: Semi-empirical methods like PM3 are used to study the geometry, electronic structure, and properties of this compound derivatives. []

Q12: Can computational methods be used to predict the properties of this compound derivatives?

A12: Yes, computational methods offer valuable tools for predicting properties of this compound derivatives:

  • Structure-activity relationships (SAR): By analyzing the electronic and steric effects of substituents, computational models can help establish relationships between the structure of this compound derivatives and their activity or properties. [, ]
  • Binding affinities: Molecular docking studies can provide insights into the binding modes and affinities of this compound derivatives with target proteins. []

Q13: Have any this compound derivatives shown biological activity?

A13: Yes, some this compound derivatives exhibit biological activity:

  • Antibacterial activity: N,N'-(5-(6-(4-substitutedphenyl)imidazo[2,1-b][1,3,4]-thiadiazol-2-yl)-pyrimidine-2,4-diyl)this compound derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. []
  • Antitumor activity: Polyphosphates containing this compound moieties, nucleic acid bases, and nitrogen mustard groups have been synthesized and evaluated for their antitumor activity. These polymers, particularly those containing 5-fluorouracil and nitrogen mustard, show promising results. []
  • FAK inhibition: N,N'-(4-((5-bromo-2-(phenylamino)pyrimidin-4-yl)amino)-1,3-phenylene)this compound derivatives have been identified as potential Focal Adhesion Kinase (FAK) inhibitors. Some of these compounds demonstrate high FAK enzyme inhibition and in vivo tumor growth suppression, suggesting their potential as anticancer agents. []

Q14: Are there any this compound derivatives with potential applications as radiotracers?

A14: Yes, some this compound derivatives show promise as radiotracers:

  • Tumor imaging: Certain 4-arylamino pyrimidine derivatives, particularly those radiolabeled with fluorine-18 ([18F]), exhibit favorable tumor uptake and tumor-to-blood ratios in preclinical studies, highlighting their potential for tumor imaging. []

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